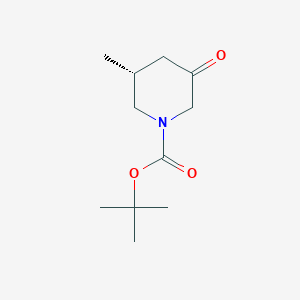![molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7](/img/structure/B1435679.png)
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride. One notable method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This approach allows for the synthesis of this compound under mild conditions, achieving yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and reusable catalysts are particularly advantageous for industrial applications due to their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Selective reduction of this compound can yield dihydro derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethylformamide .
Major Products Formed
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . Additionally, it can destabilize protein complexes by binding to specific subunits, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar heterocyclic structure and exhibits comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is unique due to its broad spectrum of biological activities and its versatility as a scaffold for the development of new therapeutic agents and agrochemicals . Its ability to undergo various chemical reactions and its eco-friendly synthesis methods further enhance its appeal in scientific research and industrial applications .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUQUMAGRASDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)


![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)



![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)

